molecular formula C15H15NO2 B2967234 N-(4-methoxynaphthalen-1-yl)cyclopropanecarboxamide CAS No. 313405-58-2

N-(4-methoxynaphthalen-1-yl)cyclopropanecarboxamide

Cat. No.: B2967234
CAS No.: 313405-58-2
M. Wt: 241.29
InChI Key: YHEZSBQSDVNOOX-UHFFFAOYSA-N
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Description

N-(4-methoxynaphthalen-1-yl)cyclopropanecarboxamide is a synthetic organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of a methoxy group attached to the naphthalene ring and a cyclopropanecarboxamide moiety. It has garnered interest in various fields of scientific research due to its unique structural features and potential biological activities.

Scientific Research Applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methoxynaphthalen-1-yl)cyclopropanecarboxamide typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 4-methoxynaphthalene, which can be obtained through the methylation of naphthol.

    Cyclopropanation: The next step involves the cyclopropanation of the naphthalene derivative. This can be achieved using reagents such as diazomethane or cyclopropylcarbene precursors under controlled conditions.

    Amidation: The final step is the amidation reaction, where the cyclopropanecarboxylic acid derivative is reacted with an amine to form the desired this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: N-(4-methoxynaphthalen-1-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of a hydroxynaphthalene derivative.

    Reduction: The cyclopropane ring can be reduced under hydrogenation conditions to form a cyclopropylmethyl derivative.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is commonly used for reduction reactions.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable base or catalyst.

Major Products Formed:

    Oxidation: Hydroxynaphthalene derivatives.

    Reduction: Cyclopropylmethyl derivatives.

    Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-(4-methoxynaphthalen-1-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

N-(4-methoxynaphthalen-1-yl)cyclopropanecarboxamide can be compared with other naphthalene derivatives and cyclopropane-containing compounds:

    Similar Compounds:

Uniqueness: this compound is unique due to the combination of the methoxy-naphthalene moiety and the cyclopropanecarboxamide group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-(4-methoxynaphthalen-1-yl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-18-14-9-8-13(16-15(17)10-6-7-10)11-4-2-3-5-12(11)14/h2-5,8-10H,6-7H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHEZSBQSDVNOOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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